N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-phenyloxane-4-carboxamide
Description
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-phenyloxane-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzodioxole moiety, which is known for its presence in various bioactive molecules, and an oxane ring, contributing to its distinct chemical properties.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-phenyloxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c22-19(21-13-15-6-7-17-18(12-15)25-14-24-17)20(8-10-23-11-9-20)16-4-2-1-3-5-16/h1-7,12H,8-11,13-14H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLTYAYGZYLUKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-phenyloxane-4-carboxamide typically involves multiple steps, starting with the preparation of the benzodioxole intermediate. One common method involves the reaction of 1,3-benzodioxole with a suitable alkylating agent to introduce the benzodioxole moiety. This intermediate is then subjected to further reactions to form the oxane ring and the carboxamide group. The final step often involves the coupling of the benzodioxole intermediate with a phenyl-substituted oxane derivative under specific reaction conditions, such as the use of a base and a coupling reagent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques helps in scaling up the synthesis while maintaining the desired quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-phenyloxane-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized under specific conditions to form corresponding quinones.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The oxane ring and the benzodioxole moiety can undergo substitution reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include quinones, reduced derivatives, and substituted benzodioxole and oxane compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer properties and its ability to inhibit specific cellular pathways.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-phenyloxane-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzodioxole moiety is known to interact with the active sites of enzymes, inhibiting their activity. The oxane ring contributes to the compound’s binding affinity and specificity. The compound’s ability to modulate cellular pathways, such as the inhibition of mitochondrial membrane potential, has been linked to its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}piperidine-3-carboxamide
- N-(2H-1,3-benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide
- 2-Benzo[1,3]dioxol-5-ylmethyl-3-benzyl-succinic acid
Uniqueness
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-phenyloxane-4-carboxamide stands out due to its unique combination of a benzodioxole moiety and an oxane ring, which imparts distinct chemical and biological properties. Its ability to inhibit specific enzymes and modulate cellular pathways makes it a valuable compound for further research and development in medicinal chemistry and related fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
